molecular formula C32H44O16 B8087130 Yadanzioside A

Yadanzioside A

Cat. No.: B8087130
M. Wt: 684.7 g/mol
InChI Key: QDQJWSSPAMZRIA-TUHDNREHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yadanzioside A is a quassinoid glycoside compound isolated from the seeds of Brucea javanica (L.) Merr. It is known for its significant biological activities, including antitumor properties. The molecular structure of this compound is complex, featuring multiple hydroxyl groups and a glycosidic linkage.

Scientific Research Applications

Yadanzioside A has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic linkages and quassinoid structures.

    Biology: Investigated for its role in cell signaling and apoptosis.

    Medicine: Studied for its antitumor, antiviral, and anti-inflammatory properties.

    Industry: Potential use in developing new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yadanzioside A involves several steps, starting from the extraction of the compound from Brucea javanica seeds. The process includes:

    Extraction: The seeds are ground and subjected to solvent extraction using methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography.

    Isolation: The purified compound is isolated through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Yadanzioside A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The glycosidic linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of monosaccharides and aglycone.

Mechanism of Action

Yadanzioside A exerts its effects through multiple mechanisms:

    Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways.

    Antiviral Activity: Inhibits viral replication by interfering with viral RNA synthesis.

    Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Yadanzioside I: Another quassinoid glycoside with antiviral properties.

    Brusatol: Known for its antitumor activity.

    Bruceine B: Exhibits significant inhibitory effects on tumor cells.

Uniqueness

Yadanzioside A is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its diverse biological activities.

Properties

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJWSSPAMZRIA-TUHDNREHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95258-15-4
Record name Yadanzioside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95258-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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